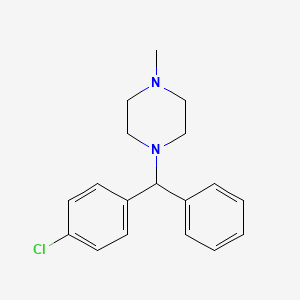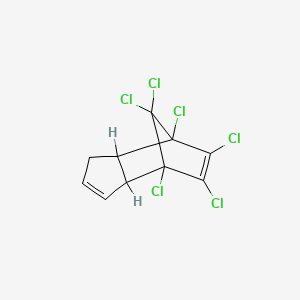
Ceefourin 1
Descripción general
Descripción
Ceefourin 1 es un inhibidor potente y altamente selectivo de la proteína 4 de resistencia a múltiples fármacos (MRP4), un miembro de la familia de transportadores de unión a ATP (ABC). Este compuesto ha ganado una atención significativa debido a su capacidad para inhibir el transporte de una amplia gama de sustratos de MRP4, lo que lo convierte en una herramienta valiosa para combatir la quimiorresistencia en el tratamiento del cáncer .
Aplicaciones Científicas De Investigación
Ceefourin 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la inhibición de MRP4 y sus efectos en el transporte de fármacos y la resistencia.
Biología: Investigado por su papel en la modulación de procesos celulares y vías de señalización.
Medicina: Explorado como un posible quimiosensibilizador en el tratamiento del cáncer, particularmente para mejorar la eficacia de los agentes quimioterapéuticos como la 6-mercaptopurina.
Industria: Utilizado en el desarrollo de nuevas estrategias terapéuticas y formulaciones de fármacos .
Mecanismo De Acción
Ceefourin 1 ejerce sus efectos inhibiendo la función de transporte de MRP4. Esta inhibición conduce a la acumulación de sustratos de MRP4 dentro de las células, mejorando así la eficacia de los agentes quimioterapéuticos. El compuesto interactúa con sitios de unión específicos en MRP4, bloqueando el transporte de sustratos como el monofosfato cíclico de adenosina (cAMP) y la 6-mercaptopurina. Esta inhibición desencadena la apoptosis en las células cancerosas a través de la activación de las vías de señalización intracelular, incluida la vía cAMP/Epac/Rap1 .
Compuestos similares:
Ceefourin 2: Otro inhibidor de MRP4 con propiedades similares pero estructura química distinta.
MK-571: Un inhibidor de MRP no selectivo que también se dirige a otros transportadores ABC.
Reversan: Un inhibidor de MRP1 y MRP4, utilizado en combinación con agentes quimioterapéuticos
Singularidad de this compound: this compound es único debido a su alta selectividad para MRP4 sobre otros transportadores ABC. Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial como quimiosensibilizador en la terapia del cáncer. Además, su baja toxicidad celular y su alta estabilidad lo convierten en un candidato prometedor para futuras investigaciones y desarrollo .
Análisis Bioquímico
Biochemical Properties
Ceefourin 1 plays a crucial role in biochemical reactions by inhibiting MRP4, a member of the ATP-binding cassette (ABC) transporter family. MRP4 is responsible for the efflux of various substrates, including chemotherapeutic drugs, cyclic nucleotides, and other signaling molecules. This compound interacts with MRP4 by binding to its substrate-binding site, thereby blocking the transport of substrates such as 6-mercaptopurine, SN-38, cAMP, D-luciferin, and E217βG . This inhibition enhances the intracellular accumulation of these substrates, potentially increasing their therapeutic efficacy.
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In leukemic Jurkat cells, this compound enhances the apoptotic activity of 6-mercaptopurine, a chemotherapeutic drug, by preventing its efflux through MRP4 . This results in increased intracellular concentrations of 6-mercaptopurine, leading to enhanced apoptosis. In contrast, normal lymphoblast cells (CRL-1991) exhibit lower sensitivity to the combined treatment of this compound and 6-mercaptopurine, indicating a selective effect on cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the substrate-binding site of MRP4, thereby inhibiting the transport of MRP4 substrates. This inhibition prevents the efflux of chemotherapeutic drugs and other signaling molecules, leading to their accumulation within the cells . Additionally, this compound may influence gene expression and cell signaling pathways by modulating the intracellular levels of cyclic nucleotides and other signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability under desiccating conditions and can be stored for up to 12 months at +4°C . In vitro studies have shown that the inhibitory effects of this compound on MRP4-mediated transport are sustained over extended periods, leading to prolonged intracellular accumulation of substrates . Long-term exposure to this compound may result in sustained inhibition of MRP4 activity and enhanced therapeutic efficacy of chemotherapeutic drugs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MRP4 activity without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed, including off-target interactions with other proteins or transporters . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the efflux of chemotherapeutic drugs and signaling molecules. By inhibiting MRP4, this compound affects the metabolic flux of substrates such as 6-mercaptopurine, SN-38, cAMP, and D-luciferin . This inhibition leads to increased intracellular concentrations of these substrates, potentially enhancing their therapeutic efficacy and altering cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with MRP4. By binding to the substrate-binding site of MRP4, this compound inhibits the efflux of substrates, leading to their accumulation within the cells . This accumulation may affect the localization and activity of these substrates, potentially enhancing their therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with MRP4. By binding to MRP4, this compound inhibits the transport of substrates across the plasma membrane, leading to their accumulation within the cytoplasm . This accumulation may influence the activity and function of these substrates, potentially enhancing their therapeutic efficacy.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Ceefourin 1 se sintetiza mediante una serie de reacciones químicas que involucran derivados de benzotiazol y triazolLas condiciones de reacción generalmente implican el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue protocolos estándar de síntesis orgánica. El compuesto se produce en entornos de laboratorio controlados para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: Ceefourin 1 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de productos reducidos.
Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se pueden usar varios nucleófilos y electrófilos en condiciones apropiadas.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de benzotiazol oxidados, mientras que la reducción puede producir compuestos de triazol reducidos .
Comparación Con Compuestos Similares
Ceefourin 2: Another MRP4 inhibitor with similar properties but distinct chemical structure.
MK-571: A non-selective MRP inhibitor that also targets other ABC transporters.
Reversan: An inhibitor of MRP1 and MRP4, used in combination with chemotherapeutic agents
Uniqueness of Ceefourin 1: this compound is unique due to its high selectivity for MRP4 over other ABC transporters. This selectivity reduces off-target effects and enhances its potential as a chemosensitizer in cancer therapy. Additionally, its low cellular toxicity and high stability make it a promising candidate for further research and development .
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNBVHCJAUXKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















